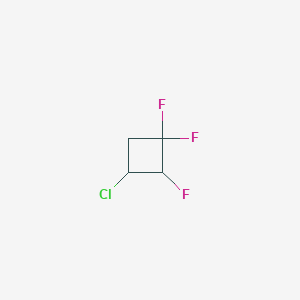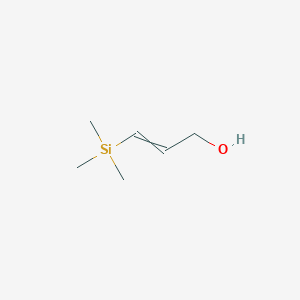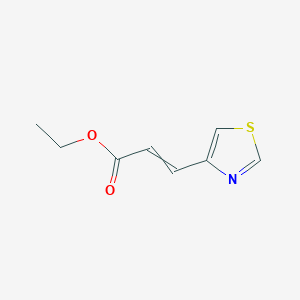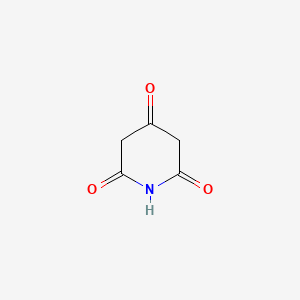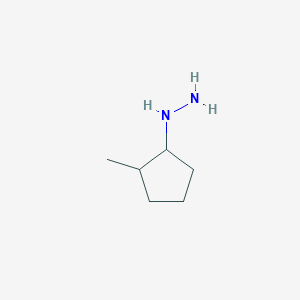![molecular formula C62H92N16O10 B12437259 But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12437259.png)
But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gilteritinib fumarate is an anti-cancer drug developed by Astellas Pharma. It is an orally available small molecule receptor tyrosine kinase inhibitor used primarily for the treatment of acute myeloid leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations . Gilteritinib fumarate inhibits FLT3, AXL, and anaplastic lymphoma kinase (ALK), leading to reduced tumor cell proliferation and inducing apoptosis in cancer cells .
Méthodes De Préparation
Gilteritinib fumarate is synthesized through a multi-step process. The target compound is obtained in five steps from 1-fluoro-2-methoxy-4-nitrobenzene with an overall yield of 46.9% . One of the key steps involves an Ullmann-type coupling reaction performed in the presence of a CuI-L-quebrachitol catalytic system . The industrial production methods involve similar synthetic routes with optimization for large-scale manufacturing.
Analyse Des Réactions Chimiques
Gilteritinib fumarate undergoes various chemical reactions, including hydrolytic (acid, base, and neutral), oxidative, thermal, and light-induced degradation . The drug degrades under hydrolytic and oxidative conditions but remains stable under thermal and light exposure . Common reagents used in these reactions include ammonium acetate and acetonitrile . The major degradation products are characterized using mass spectrometry and NMR techniques .
Applications De Recherche Scientifique
Gilteritinib fumarate is primarily used in the treatment of relapsed or refractory acute myeloid leukemia with FLT3 mutations . It is also being studied for its potential in treating other types of cancer . In scientific research, it is used to study the inhibition of receptor tyrosine kinases and the resulting effects on tumor cell proliferation and apoptosis . The compound’s ability to selectively inhibit FLT3 makes it a valuable tool in cancer research and drug development .
Mécanisme D'action
Gilteritinib fumarate exerts its effects by inhibiting multiple receptor tyrosine kinases, including FLT3, AXL, and ALK . By inhibiting FLT3 signaling in cells expressing FLT3 internal tandem duplication (ITD) and tyrosine kinase domain mutations, gilteritinib fumarate induces apoptosis and reduces tumor cell proliferation . The molecular targets and pathways involved include the RAS, MEK, PI3K, AKT, and STAT-5 signaling pathways .
Comparaison Avec Des Composés Similaires
Gilteritinib fumarate is compared with other FLT3 inhibitors such as midostaurin and quizartinib . Unlike midostaurin, which has broader kinase inhibition, gilteritinib fumarate is more selective for FLT3, leading to fewer off-target effects . Quizartinib, another FLT3 inhibitor, has shown efficacy in treating AML but has a different safety profile compared to gilteritinib fumarate . The uniqueness of gilteritinib fumarate lies in its high selectivity and potency against FLT3 mutations, making it a preferred choice for targeted therapy in AML .
Propriétés
Formule moléculaire |
C62H92N16O10 |
|---|---|
Poids moléculaire |
1221.5 g/mol |
Nom IUPAC |
but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8) |
Clé InChI |
UJOUWHLYTQFUCU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


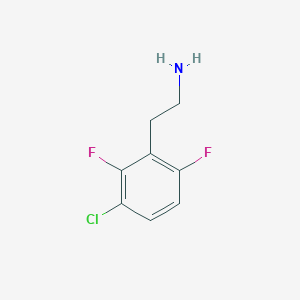
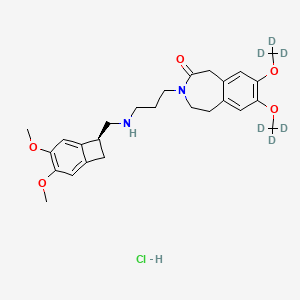
![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)
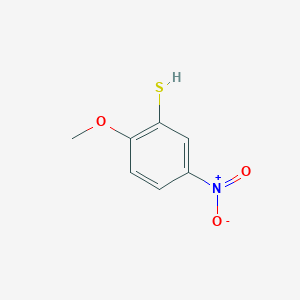
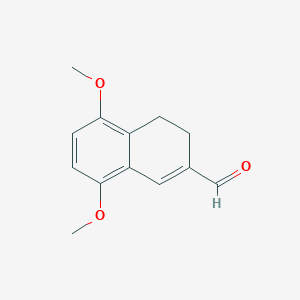
![Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)
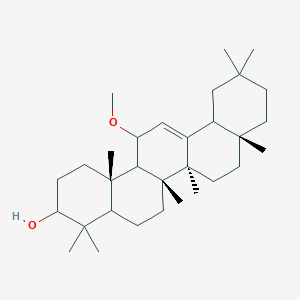
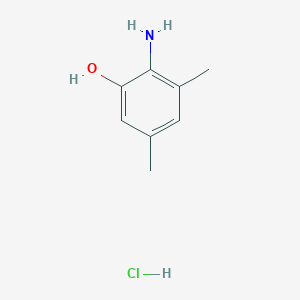
![methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)
